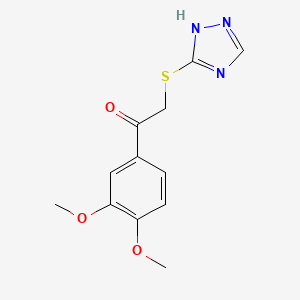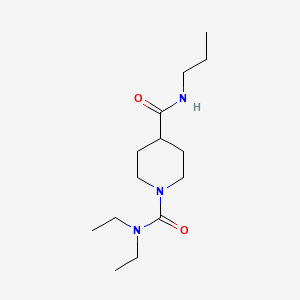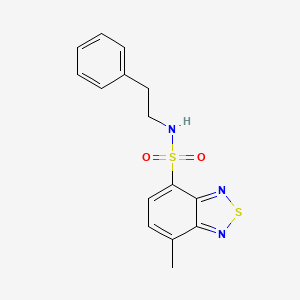![molecular formula C16H10N4OS B5607273 5-benzylidene-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5607273.png)
5-benzylidene-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiazolo and triazolone derivatives typically involves the reaction of precursor compounds in the presence of catalysts or under specific reaction conditions. For example, Elokhina et al. (1996) described the synthesis of 5H-thiazolo[3,2-a]pyrimidin-5-ones through the reaction of 1-acyl-2-bromoacetylenes with 6-methyl-2-thiouracil, highlighting the methodology that could be analogous in synthesizing related compounds including the one (Elokhina et al., 1996).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray crystallography, providing insights into their three-dimensional arrangement and molecular conformations. Köysal et al. (2004) presented the molecular structure of a related thiazolo[3,2-b][1,2,4]triazolone derivative, emphasizing the planarity of the fused thiazolo[3,2-b][1,2,4]triazole system and interactions between molecules (Köysal et al., 2004).
Chemical Reactions and Properties
The chemical reactivity and properties of thiazolo[3,2-b][1,2,4]triazolones can be influenced by their functional groups and structural features. Various studies have explored the reactions of these compounds with different reagents to synthesize novel derivatives with potential biological activities. For instance, Tozkoparan et al. (2000) explored the synthesis and anti-inflammatory activity of 6-benzylidenethiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones substituted with ibuprofen, demonstrating the chemical versatility and potential pharmacological applications of these compounds (Tozkoparan et al., 2000).
Propiedades
IUPAC Name |
(5E)-5-benzylidene-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS/c21-15-13(10-11-4-2-1-3-5-11)22-16-18-14(19-20(15)16)12-6-8-17-9-7-12/h1-10H/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLXBRCXCLJROC-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[5-(2,5-dichlorophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5607194.png)
![N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5607212.png)
![(3R*,4S*)-1-[3-(2-methoxyphenyl)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5607221.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-1-ethyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5607229.png)
![1-(benzylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5607234.png)
![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5607242.png)

![N-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5607253.png)


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5607265.png)
![5-{2-[4-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5607271.png)

![methyl [(5-acetyl-3-cyano-6-methylpyridin-2-yl)thio]acetate](/img/structure/B5607277.png)